Ethyl 3-fluoro-6-iodo-2-methylbenzoate
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Overview
Description
Ethyl 3-fluoro-6-iodo-2-methylbenzoate: is an organic compound with the molecular formula C₁₀H₁₀FIO₂ and a molecular weight of 308.09 g/mol . This compound is characterized by the presence of a fluoro group at the 3-position, an iodo group at the 6-position, and a methyl group at the 2-position on the benzoate ring, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-fluoro-6-iodo-2-methylbenzoate typically involves the esterification of 3-fluoro-6-iodo-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluoro-6-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Reduction: Ethyl 3-fluoro-6-iodo-2-methylbenzyl alcohol.
Oxidation: 3-fluoro-6-iodo-2-methylbenzoic acid.
Scientific Research Applications
Ethyl 3-fluoro-6-iodo-2-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-6-iodo-2-methylbenzoate involves its interaction with specific molecular targets. The fluoro and iodo groups can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
- Ethyl 3-fluoro-2-methylbenzoate
- Ethyl 6-iodo-2-methylbenzoate
- Ethyl 3-fluoro-6-chloro-2-methylbenzoate
Uniqueness: Ethyl 3-fluoro-6-iodo-2-methylbenzoate is unique due to the presence of both fluoro and iodo substituents on the benzoate ring. This combination of halogens imparts distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Ethyl 3-fluoro-6-iodo-2-methylbenzoate is an organic compound that has garnered interest due to its unique structural features, particularly the presence of both fluorine and iodine substituents on the aromatic ring. This compound is characterized by its molecular formula C11H10FIO2 and a molecular weight of approximately 294.09 g/mol. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug discovery.
This compound can undergo several types of chemical reactions, including:
- Substitution Reactions : The iodo group can be replaced by nucleophiles under suitable catalytic conditions.
- Reduction Reactions : The ester group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
These reactions highlight the compound's versatility as a building block in organic synthesis and its potential for further functionalization .
The mechanism of action for this compound involves its interaction with specific molecular targets. The halogen atoms (fluorine and iodine) can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the ester group can undergo hydrolysis, releasing an active benzoic acid derivative, which may interact with various biological pathways .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 3-fluoro-2-methylbenzoate | Fluorine at position 3; no iodine | Lacks iodine; different reactivity profile |
Ethyl 6-iodo-2-methylbenzoate | Iodine at position 6; no fluorine | Lacks fluorine; different chemical behavior |
Ethyl 3-fluoro-6-chloro-2-methylbenzoate | Chlorine instead of iodine | Different halogen; alters electronic properties |
This compound stands out due to the combination of both fluorine and iodine substituents, which may impart unique chemical reactivity and potential biological activity compared to other similar compounds .
Case Studies
While direct case studies specifically involving this compound are scarce, related research provides insights into its potential applications:
- Inhibition Studies : Research on related halogenated benzoates has demonstrated their ability to inhibit viral replication and bacterial growth, suggesting that this compound could exhibit similar properties .
- Drug Discovery Applications : The compound's structural features make it a candidate for drug design aimed at targeting specific biological pathways or enzyme systems involved in disease processes .
Properties
IUPAC Name |
ethyl 3-fluoro-6-iodo-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FIO2/c1-3-14-10(13)9-6(2)7(11)4-5-8(9)12/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYMMECDQSWSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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